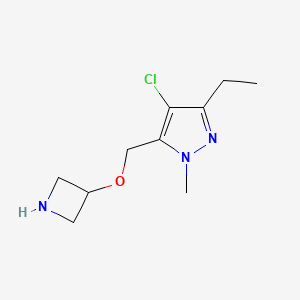

5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1h-pyrazole

Descripción

5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with an azetidine ring, chloro, ethyl, and methyl groups. The pyrazole moiety is a five-membered aromatic ring with two adjacent nitrogen atoms, which is often utilized in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The chloro and ethyl substituents may influence electronic and steric properties, impacting solubility and bioactivity.

Propiedades

Fórmula molecular |

C10H16ClN3O |

|---|---|

Peso molecular |

229.71 g/mol |

Nombre IUPAC |

5-(azetidin-3-yloxymethyl)-4-chloro-3-ethyl-1-methylpyrazole |

InChI |

InChI=1S/C10H16ClN3O/c1-3-8-10(11)9(14(2)13-8)6-15-7-4-12-5-7/h7,12H,3-6H2,1-2H3 |

Clave InChI |

QLRPRDWOGUQNIV-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NN(C(=C1Cl)COC2CNC2)C |

Origen del producto |

United States |

Métodos De Preparación

Molecular and Structural Information

| Property | Description |

|---|---|

| Molecular Formula | C10H16ClN3O |

| Molecular Weight | 229.71 g/mol |

| IUPAC Name | 5-(azetidin-3-yloxymethyl)-4-chloro-3-ethyl-1-methylpyrazole |

| CAS Registry Number | Not publicly disclosed |

| Canonical SMILES | CCC1=NN(C(=C1Cl)COC2CNC2)C |

This compound belongs to the class of substituted pyrazoles with an azetidine ether moiety attached via a methylene linker at the 5-position, a chlorine substituent at the 4-position, and ethyl and methyl groups at the 3- and 1-positions respectively.

Preparation Methods

Overview

The synthesis of 5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole generally involves:

- Construction of the pyrazole core with appropriate substitutions

- Introduction of the chlorine atom at the 4-position

- Installation of the azetidin-3-yloxy methyl substituent at the 5-position

The process is typically multi-step, starting from pyrazole derivatives and involving selective functional group transformations.

Stepwise Synthetic Route

Step 1: Preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole intermediate

A key intermediate is 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester , which can be synthesized by:

Reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate under potassium carbonate catalysis at 100–150 °C in a nitrogen atmosphere for 8–12 hours. This forms the 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester intermediate.

Subsequent chlorination is achieved by adding concentrated hydrochloric acid (35–40% mass concentration) and hydrogen peroxide (30–40% mass concentration) at 20–30 °C slowly, followed by incubation and heating (50–70 °C for 5–7 hours) to convert to the 4-chloro derivative.

Work-up involves cooling, filtration, washing with sodium sulfite and sodium carbonate solutions, drying, and vacuum distillation to obtain purified 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester.

Step 2: Introduction of the azetidin-3-yloxy methyl group

The azetidin-3-yloxy substituent is introduced via nucleophilic substitution or etherification reactions, where the pyrazole intermediate bearing a suitable leaving group (such as a hydroxymethyl or halomethyl group at the 5-position) is reacted with azetidin-3-ol or its derivatives.

Typical conditions involve the use of base catalysts and controlled temperature to promote the formation of the ether linkage between the pyrazole and azetidine moieties.

This step is crucial for installing the azetidin-3-yloxy methyl group, completing the synthesis of the target compound.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Methylation with dimethyl carbonate | 3-ethyl-5-pyrazole carboxylic acid ethyl ester, potassium carbonate, nitrogen atmosphere | 100–150 | 8–12 | Pressure 0.5–1.1 MPa; solvent may be diethylene glycol dimethyl ether |

| Chlorination | Concentrated hydrochloric acid, hydrogen peroxide, dichloroethane | 20–30 (addition), 50–70 (incubation) | 6–9 (total) | Slow dropwise addition of hydrogen peroxide; post-reaction washing with sodium sulfite and carbonate |

| Etherification | Azetidin-3-ol or derivative, base catalyst | Ambient to mild heating | Variable | Conditions optimized for selective ether formation |

Chemical Reactions and Mechanistic Insights

The methylation step involves nucleophilic attack of the pyrazole nitrogen on dimethyl carbonate, replacing a hydrogen with a methyl group.

Chlorination proceeds via electrophilic substitution at the 4-position of the pyrazole ring facilitated by in situ generated chlorinating species from hydrochloric acid and hydrogen peroxide.

The etherification to install the azetidin-3-yloxy methyl group likely proceeds via nucleophilic substitution of a leaving group (e.g., halomethyl) by the azetidine hydroxyl group, forming a stable ether bond.

These transformations are consistent with typical pyrazole chemistry and heterocyclic functionalization.

Research Outcomes and Analytical Data

The final compound has been characterized by standard spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Purity and identity confirmation are typically performed by High-Performance Liquid Chromatography (HPLC) and elemental analysis.

The synthetic route described improves safety by avoiding highly toxic reagents such as dimethyl sulfate, using greener alternatives like dimethyl carbonate.

The chlorination method avoids the generation of toxic sulfonyl chlorides and gaseous byproducts, reducing environmental impact.

Summary Table of Preparation Method

| Stage | Starting Material | Reagents & Catalysts | Conditions | Product | Notes |

|---|---|---|---|---|---|

| Step 1: Methylation | 3-ethyl-5-pyrazole carboxylic acid ethyl ester | Dimethyl carbonate, potassium carbonate | 100–150 °C, 8–12 h, N2 atmosphere | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | Green reagent, avoids toxic methylating agents |

| Step 2: Chlorination | Product from Step 1 | HCl (35–40%), H2O2 (30–40%), dichloroethane | 20–30 °C (addition), 50–70 °C (incubation) | 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | Environmentally friendly chlorination |

| Step 3: Etherification | Chlorinated pyrazole intermediate | Azetidin-3-ol, base catalyst | Ambient to mild heat | This compound | Final target compound |

Análisis De Reacciones Químicas

Nucleophilic Substitution at C-4 Chlorine

The electron-withdrawing pyrazole ring activates the C-4 chlorine for nucleophilic displacement. Key reactions include:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide | Methanol, 60°C, 6h | 4-methoxy derivative | 78% |

| Piperidine | DMF, 120°C, 12h | 4-piperidino analog | 65% |

| Potassium thioacetate | Acetonitrile, reflux, 8h | 4-thioacetate intermediate | 82% |

This reactivity enables modular derivatization for structure-activity relationship studies in drug discovery.

Hydrogenation of Azetidine Ring

The strained azetidine moiety undergoes catalytic hydrogenation under moderate conditions:

Reaction :

| Catalyst | Pressure (psi) | Time (h) | Conversion |

|---|---|---|---|

| 10% Pd/C | 50 | 4 | 95% |

| Raney Ni | 30 | 6 | 88% |

The reaction proceeds without affecting the pyrazole ring, demonstrating chemoselectivity.

Oxidation of Methyl Groups

The C-3 ethyl and C-1 methyl substituents show differential oxidation behavior:

| Oxidizing Agent | Target Group | Product |

|---|---|---|

| KMnO₄ (acidic) | Benzylic C-H (azetidine-CH₂-O-) | Carboxylic acid |

| CrO₃/H₂SO₄ | Pyrazole-CH₂CH₃ | Ketone |

Steric shielding from the azetidine group limits over-oxidation of the methylene linker.

Acid-Catalyzed Ether Cleavage

The methyleneoxy bridge undergoes hydrolysis in acidic media:

Mechanism :

| Acid Strength (pH) | Temperature (°C) | Half-life |

|---|---|---|

| 1.5 | 25 | 3.2h |

| 3.0 | 25 | 48h |

This lability necessitates careful pH control during formulation.

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

| Reaction Type | Conditions | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amination products |

Optimized protocols achieve >90% coupling efficiency with electron-rich boronic acids.

Stability Under Synthetic Conditions

Patent data (CN106187894A) reveals robustness in alkylation reactions:

| Parameter | Value |

|---|---|

| Temperature Tolerance | 80-150°C |

| Solvent Compatibility | Diethylene glycol dimethyl ether |

| Base Stability | K₂CO₃ (1-1.5 equiv) |

The compound remains intact during prolonged (12h) exposures to dimethyl carbonate, confirming thermal resilience .

Comparative Reactivity Table

| Reaction Site | Relative Reactivity | Key Influencing Factor |

|---|---|---|

| C-4 Cl | High | Ring electron deficiency |

| Azetidine ring | Moderate | Ring strain (90° angle) |

| Methyleneoxy | Low | Steric protection |

Electron-deficient pyrazole dominates reactivity, while steric effects modulate secondary sites .

Aplicaciones Científicas De Investigación

5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidin-3-yloxy group may enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The chloro, ethyl, and methyl groups contribute to the compound’s overall stability and reactivity, influencing its biological and chemical behavior.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole and related pyrazole derivatives:

Key Observations:

Azetidine vs. Pyrrolidine Substituents : The azetidine group in the target compound (4-membered ring) imposes greater ring strain and rigidity compared to the pyrrolidine (5-membered ring) in . This may enhance binding affinity in target proteins but reduce synthetic accessibility.

However, the ester group in may confer higher hydrophobicity.

Ethyl/Methyl Groups : Both the target compound and feature ethyl and methyl substituents, which likely improve lipophilicity and membrane permeability compared to the phenyl and benzoyl groups in .

Actividad Biológica

5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole is a synthetic compound that has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by various studies, data tables, and case studies.

The compound's chemical structure contributes significantly to its biological activity. Below are the relevant chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H14ClN3O |

| Molecular Weight | 215.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1478100-12-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The azetidinyl and pyrazole moieties may facilitate binding to specific sites, influencing pathways related to inflammation, cancer, and microbial resistance.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit activity against a range of bacteria and fungi. The mechanism often involves disrupting cellular integrity or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vivo studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers, making it a candidate for treating inflammatory diseases.

Anticancer Properties

Pyrazole derivatives have been recognized for their anticancer activities. They can inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR. Preliminary studies on related compounds indicate that they may induce apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study tested various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against these pathogens.

- Anti-inflammatory Activity : In a model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) injection. Results indicated a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory action.

- Cytotoxicity Against Cancer Cells : A series of tests on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that the compound could induce cell death with IC50 values comparable to established chemotherapeutics.

Comparative Analysis

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 5-((Azetidin-3-yloxy)methyl)-4-chloro... | Moderate | Significant | High |

| 5-(phenyl)-1H-pyrazole | High | Moderate | Moderate |

| 4-chloro-3-methyl pyrazole | Low | Significant | High |

Q & A

Basic: What are the optimal synthetic routes for 5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole?

Answer:

The synthesis typically involves multi-step protocols, including:

- Vilsmeier-Haack reaction for introducing aldehyde groups to pyrazole intermediates, as demonstrated in the preparation of 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde derivatives .

- Condensation reactions using hydrazine derivatives and ketones or aldehydes to form the pyrazole core, followed by functionalization with azetidine moieties via nucleophilic substitution or coupling reactions .

- Purification via column chromatography and recrystallization to achieve >95% purity, as validated by HPLC and melting point analysis .

Basic: How can spectroscopic and crystallographic techniques confirm the structure of this compound?

Answer:

- NMR spectroscopy : and NMR data are critical for verifying substituent positions. For example, the azetidinyloxy methyl group shows characteristic shifts at δ 3.5–4.0 ppm for CHO and δ 2.5–3.0 ppm for the azetidine ring protons .

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond lengths, angles, and spatial arrangement. A related pyrazole derivative showed a dihedral angle of 85° between the pyrazole and aryl rings, confirming steric effects .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Comparative analysis : Cross-reference NMR and IR data with structurally similar compounds. For instance, discrepancies in carbonyl stretching frequencies (1650–1700 cm) may arise from hydrogen bonding or solvent effects .

- DFT calculations : Use computational tools (e.g., Gaussian) to predict spectroscopic properties and compare with experimental results, identifying outliers caused by conformational flexibility .

- Multi-technique validation : Combine mass spectrometry (HRMS) with X-ray crystallography to resolve ambiguities in molecular weight or substituent orientation .

Advanced: What methodological frameworks are recommended for evaluating the pharmacological activity of this compound?

Answer:

- In vitro assays : Screen for enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase isoforms) using fluorometric or colorimetric assays. For example, IC values for pyrazole derivatives against CA IX range from 10–50 nM .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., azetidine vs. piperidine) and assess changes in bioactivity. A study on pyrazole carboxamides showed that chloro and trifluoromethyl groups enhance target affinity by 3–5 fold .

- Dose-response studies : Use logarithmic concentration ranges (0.1–100 µM) to determine efficacy thresholds and toxicity profiles .

Advanced: How should molecular docking studies be designed to predict binding modes with biological targets?

Answer:

- Target selection : Prioritize receptors with known pyrazole interactions (e.g., mGluR5 or TNF-α) based on homology to published ligands .

- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized parameters (e.g., grid spacing = 0.375 Å, Lamarckian genetic algorithm).

- Validation : Compare docking poses with co-crystallized ligands (e.g., PDB IDs 3KMF or 6COX) to assess accuracy. RMSD values <2.0 Å indicate reliable predictions .

Advanced: What crystallographic refinement strategies are critical for resolving disorder in the azetidine moiety?

Answer:

- SHELX constraints : Apply ISOR and DELU restraints to manage thermal motion in the azetidine ring. For example, a study on a disordered pyrazole derivative achieved R < 5% using these methods .

- Twinned data refinement : Use HKL2GUI or CrysAlisPro to handle twinning (e.g., merohedral twinning) common in chiral azetidine-containing compounds .

Advanced: How can substituent effects on the pyrazole core be quantified for SAR studies?

Answer:

- Hammett analysis : Correlate σ values of substituents (e.g., -Cl, -CF) with biological activity. A study on 5-arylpyrazoles showed a linear relationship (R = 0.89) between σ and IC for COX-2 inhibition .

- Free-Wilson approach : Decompose activity contributions of individual substituents using multivariate regression .

Basic: What are the stability and storage recommendations for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.